3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone

描述

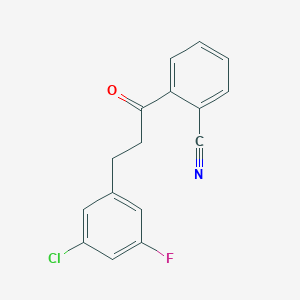

3-(3-Chloro-5-fluorophenyl)-2’-cyanopropiophenone is an organic compound that features a chlorinated and fluorinated phenyl ring attached to a cyanopropiophenone moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’-cyanopropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable cyanopropiophenone derivative under controlled conditions. The reaction may be catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards.

化学反应分析

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’-cyanopropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

Research indicates that compounds similar to 3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone exhibit notable biological activities. They are often studied for their potential effects on the central nervous system (CNS). For instance, derivatives of this compound have shown promise as antidepressants and anti-Parkinson agents due to their ability to interact with neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Studies

- Antidepressant Activity : A study demonstrated that related compounds could enhance serotonin uptake, suggesting a mechanism by which they may alleviate depressive symptoms. This finding is crucial for developing new antidepressant medications that could offer improved efficacy and reduced side effects compared to existing therapies .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar compounds in models of neurodegenerative diseases. The results indicated that these compounds could mitigate neuronal damage and improve cognitive function in experimental settings .

Chemical Synthesis and Industrial Applications

Synthesis Techniques

The synthesis of this compound typically involves multi-step chemical reactions, including Friedel-Crafts acylation and subsequent functional group modifications. These methods are essential for producing the compound in a laboratory setting for further research and application .

Material Science Applications

In addition to its pharmacological applications, this compound can be utilized in the development of advanced materials. Its chemical structure allows it to participate in polymerization reactions, potentially leading to the creation of novel polymers with specific mechanical and thermal properties. Such materials could find applications in coatings, adhesives, and electronic components.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that compounds in this class may pose risks if improperly handled or administered. Safety data sheets indicate potential hazards associated with skin contact and inhalation exposure, necessitating appropriate safety measures during synthesis and application .

作用机制

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’-cyanopropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

3-Chloro-5-fluorophenylboronic acid: Shares the chlorinated and fluorinated phenyl ring but differs in functional groups.

3-Chloro-5-fluorophenylacetic acid: Similar phenyl ring structure with different functional groups.

3-Chloro-5-fluorophenylpropionaldehyde: Contains a similar phenyl ring but with an aldehyde group.

Uniqueness

3-(3-Chloro-5-fluorophenyl)-2’-cyanopropiophenone is unique due to its combination of a cyanopropiophenone moiety with a chlorinated and fluorinated phenyl ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

生物活性

3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone, with CAS number 898750-22-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14ClFNO

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds containing the 3-chloro-5-fluorophenyl moiety exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of approximately against specific cancer cell lines, indicating potent inhibitory effects on tumor growth . The presence of electron-withdrawing groups such as chloro and fluoro in the para position enhances the binding affinity to target proteins involved in cancer progression.

The mechanism of action for this compound is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. The compound interacts with phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cancer cell metabolism and growth .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring significantly affect the biological activity of the compound. For example:

| Compound | Substitution | IC50 (μM) | Activity |

|---|---|---|---|

| 1 | 3-Cl | 1.9 | High |

| 2 | 4-Cl | 3.0 | Moderate |

| 8 | No Cl | 59.8 | Low |

| 12 | 3-F | 22.4 | Moderate |

| 35 | 3,4,5-tri-Cl | 0.9 | Very High |

These findings suggest that maintaining a chloro group at the 3-position enhances potency while substitutions at other positions can either increase or decrease activity depending on their electronic nature .

Study on Antitumor Activity

A study conducted on a series of derivatives including the target compound showed promising results in inhibiting tumor growth in vitro. The derivatives were tested against various cancer cell lines, with significant inhibition observed in breast and prostate cancer models. The best-performing analogs had IC50 values below , suggesting strong potential for further development into therapeutic agents .

In Vivo Efficacy

In vivo studies using murine models have also indicated that compounds similar to this compound exhibit reduced tumor size and improved survival rates compared to control groups treated with vehicle solutions . These results underscore the need for further pharmacokinetic and pharmacodynamic evaluations.

属性

IUPAC Name |

2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO/c17-13-7-11(8-14(18)9-13)5-6-16(20)15-4-2-1-3-12(15)10-19/h1-4,7-9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJQHOXINKWNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644940 | |

| Record name | 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-22-6 | |

| Record name | 2-[3-(3-Chloro-5-fluorophenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。